2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-22-15-11-14(12-16(23-2)18(15)24-3)19-21-20-17(25-19)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSLFLJHBCUBOB-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenylethenyl group: This step often involves the use of Wittig or Heck reactions to introduce the phenylethenyl moiety.
Attachment of the trimethoxyphenyl group: This can be accomplished through electrophilic aromatic substitution or other suitable coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival .
- Case Study: A derivative of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range.
-
Antimicrobial Properties :
- The compound has shown potential as an antimicrobial agent. Its structure allows for interaction with microbial membranes, disrupting their integrity and leading to cell death .
- A study reported that modifications on the oxadiazole ring enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Materials Science
- Fluorescent Materials :
- This compound has been explored for use in organic light-emitting diodes (OLEDs) due to its fluorescent properties. The compound's ability to emit light upon excitation makes it suitable for applications in display technologies .
- Research findings suggest that incorporating this compound into polymer matrices enhances the brightness and efficiency of OLEDs.
Agricultural Chemistry
- Pesticidal Activity :
- The compound exhibits potential as a pesticide due to its ability to inhibit key enzymes involved in the metabolic pathways of pests. Studies have shown that oxadiazoles can disrupt the nervous system function of certain insects .
- Field trials indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; antimicrobial properties; apoptosis induction in cancer cells |
| Materials Science | Use in OLEDs; enhancement of brightness and efficiency in organic displays |
| Agricultural Chemistry | Pesticidal activity; inhibition of pest metabolic pathways; reduced toxicity to beneficial insects |
Mechanism of Action
The mechanism of action of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer applications, the compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s trimethoxyphenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, highlighting substituent variations, biological activities, and applications:
Key Observations:
Antifungal Activity : Sulfonyl (Ia) and sulfinyl (IIa) derivatives exhibit potent antifungal activity, likely due to electron-withdrawing groups enhancing interaction with fungal enzymes. The trimethoxyphenyl group may improve membrane penetration .
Anti-Inflammatory Activity: Substitution with a 3,4-dimethoxyphenyl group and a bromophenyl-propanone moiety () achieves ~60% inhibition, comparable to indomethacin. The dimethoxy group may modulate COX-2 binding .
Herbicidal/Fungicidal Activity : Thioether-linked compounds (e.g., 5g) show dual activity, with the trifluoromethylpyrazole group enhancing bioavailability and the bromobenzyl group influencing target specificity (succinate dehydrogenase inhibition) .
Material Science Applications : Anthracene-oxadiazole hybrids (8c) demonstrate structural versatility, where extended π-conjugation (anthracene) improves electroluminescent properties .
Anticancer Potential: Indole-substituted derivatives (4i) target Bcl-2, suggesting that aromatic heterocycles (e.g., indole) enhance interactions with apoptotic proteins .
Structural-Activity Relationships (SAR):
- Electron-Deficient Groups (e.g., sulfonyl, trifluoromethyl): Enhance antifungal and herbicidal activities by improving electrophilicity and enzyme binding .
- Methoxy Substitutions : The 3,4,5-trimethoxyphenyl group is critical for broad bioactivity, likely due to increased lipophilicity and metabolic stability .
- π-Conjugated Systems (e.g., styryl, anthracene): Improve material properties (e.g., OLED efficiency) and may enhance DNA intercalation in anticancer agents .
Biological Activity
2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 338.4 g/mol. Its structure features an oxadiazole ring substituted with phenyl and trimethoxyphenyl groups, which may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazoles exhibit broad-spectrum antimicrobial activity. The compound has shown significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Moderate sensitivity |
| Pseudomonas aeruginosa | Resistant |
| Candida albicans | Sensitive |
In a study evaluating the antimicrobial properties of oxadiazole derivatives, compounds similar to this compound demonstrated potent activity against Staphylococcus epidermidis and other strains .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells while exhibiting minimal toxicity to normal cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 50 | 85 |
| 100 | 70 |
These findings indicate that at higher concentrations, the compound can significantly reduce cell viability in cancerous cells .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways.
- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that could contribute to their cytoprotective effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Efficacy : A study involving human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
- Antimicrobial Efficacy : In vitro tests against clinical isolates of Staphylococcus aureus demonstrated that the compound could inhibit bacterial growth effectively at concentrations lower than those required for traditional antibiotics.
Q & A
Q. Advanced
- Microplate assays : Test compounds at 5–100 µg/mL against Fusarium oxysporum using a microdilution method. Growth inhibition is quantified via optical density (OD₆₀₀) and compared to hymexazol (commercial control) .
- SRB cytotoxicity assay : Fix fungal biomass with trichloroacetic acid, stain with sulforhodamine B (SRB), and measure bound dye at 564 nm. This method offers sensitivity down to 1,000 cells/well and linear correlation with biomass .
- Key findings : EC₅₀ values for 2-(methylsulfonyl)-5-(trimethoxyphenyl)-oxadiazole range from 19.9–93.3 µg/mL, outperforming hymexazol (EC₅₀ = 29.89 µg/mL) against F. oxysporum .
How do substituents on the oxadiazole ring influence biological activity?
Advanced
Structure-activity relationship (SAR) studies highlight:
- Sulfonyl groups : 2-Methylsulfonyl derivatives show superior antifungal activity due to enhanced electrophilicity and membrane permeability .
- Trimethoxyphenyl moiety : The 3,4,5-trimethoxy substitution on the phenyl ring improves binding to fungal cytochrome P450 enzymes, as shown in docking studies .
- Styryl group : The (E)-configuration enhances π-π stacking with protein targets, increasing inhibitory potency by ~40% compared to (Z)-isomers .
What computational strategies are used to design oxadiazole-based enzyme inhibitors?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with urease or cytochrome P450. For example, the oxadiazole-thione scaffold forms hydrogen bonds with urease active-site residues (e.g., His⁵⁰⁰ and Asp⁶³⁰) .
- Pharmacophore mapping : Identify critical features like hydrogen bond acceptors (oxadiazole O/N) and hydrophobic regions (trimethoxyphenyl) using PharmaGist or MOE .
- MD simulations : Validate docking poses with 100-ns simulations in GROMACS to assess binding stability .
What analytical techniques are essential for characterizing intermediates and final products?
Q. Basic
- Chromatography : Purify intermediates via silica gel column chromatography (hexane/EtOAc, 95:5) .
- Spectroscopy :
How can researchers address low yields in sulfonation or alkylation reactions?
Q. Advanced
- Optimize stoichiometry : Use 5 equivalents of POCl₃ for sulfonation to drive reactions to completion .
- Catalysis : Add catalytic p-toluenesulfonic acid (PTSA) to accelerate sulfonyl group incorporation .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes, improving yields by 15–20% .
What structural features contribute to cytotoxicity in cancer cell lines?
Q. Advanced
- Thiazolo-triazolone hybrids : Derivatives with furan or thiophene substituents exhibit IC₅₀ values <10 µM against HCT116 cells via tubulin inhibition .
- Trimethoxyphenyl motif : Enhances DNA intercalation, as shown in comet assays .
- Docking validation : Stable binding to β-tubulin (ΔG = -9.2 kcal/mol) correlates with anti-mitotic activity .
How do noncovalent interactions (e.g., CH⋯π) stabilize the crystal lattice?
Q. Advanced
- X-ray crystallography : Identify CH⋯N (2.6–3.0 Å) and CH⋯π (3.2 Å) interactions in 2-[(4-tert-butylbenzyl)sulfanyl]-5-(trimethoxyphenyl)-oxadiazole. These interactions reduce lattice energy by ~5 kcal/mol .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯H = 65%, C⋯H = 12%) using CrystalExplorer .
What strategies validate the (E)-configuration of the styryl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
